Tetramethylsuccinimide

Übersicht

Beschreibung

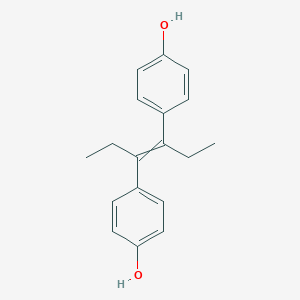

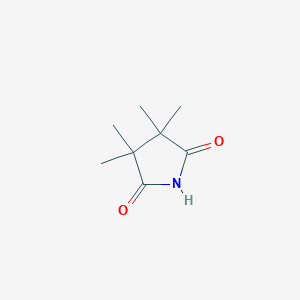

Tetramethylsuccinimide, also known as 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.2 .

Synthesis Analysis

While specific synthesis methods for Tetramethylsuccinimide were not found in the search results, the general process of chemical synthesis involves retrosynthetic analysis . This approach, introduced in the 1960s, simplifies complex problems into regular processes of structural simplification .

Molecular Structure Analysis

The structure of Tetramethylsuccinimide contains a five-membered ring with two negatively charged carbonyl oxygen atoms . The anticonvulsant effect of the drug is attributed to the “ring nitrogen” situated between the two groups .

Physical And Chemical Properties Analysis

Tetramethylsuccinimide has a density of 1.0±0.1 g/cm3, a boiling point of 252.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.0±3.0 kJ/mol .

Wissenschaftliche Forschungsanwendungen

Electronic Device Applications

Tetramethylsuccinimide: derivatives, such as isoDPP, are used in the synthesis of conjugated polymers . These polymers exhibit high performance due to their distinct optical and electrochemical characteristics, making them suitable for use in electronic devices like thin-film transistors . The novel chromophores derived from Tetramethylsuccinimide are potential alternatives to traditional DPP-based polymers, offering the possibility of improved device performance.

Solar Cell Applications

Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide derivatives, which are structurally related to Tetramethylsuccinimide, have been synthesized for use in high-performance solar cells . These polymers serve as electron acceptors and exhibit band gaps suitable for solar energy absorption, contributing to the development of more efficient solar cell technologies.

Organic Solar Cells (OSCs)

Conjugated polymers containing thieno[3,4-c]pyrrole-4,6-dione units, akin to Tetramethylsuccinimide, are utilized in the construction of organic solar cells (OSCs) . These polymers can be synthesized via environmentally friendly methods and are used in both fullerene and non-fullerene based OSCs, highlighting their versatility and potential for sustainable energy solutions.

Analytical Method Development

Tetramethylsuccinimide is employed in the analytical method development and validation for pharmaceutical applications. It is particularly useful in Quality Control (QC) processes during the commercial production of drugs and for Abbreviated New Drug Applications (ANDA) . Its well-characterized properties ensure reliability and accuracy in analytical assessments.

Chemical Synthesis

As a product of the thermal decomposition of 2,2’'-azobisisobutyramidine hydrochloride , Tetramethylsuccinimide is used in various chemical synthesis processes. Its reactivity and stability under different conditions make it a valuable intermediate in the preparation of diverse chemical compounds .

Reference Standards

In the realm of synthetic chemistry, Tetramethylsuccinimide serves as a certified reference material. It aids in the generation of highly accurate and reliable data analysis, which is crucial for the standardization and calibration of analytical instruments .

Safety and Hazards

Eigenschaften

IUPAC Name |

3,3,4,4-tetramethylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJPUQFWFRCCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)C1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189164 | |

| Record name | 3,3,4,4-Tetramethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-Tetramethylsuccinimide | |

CAS RN |

3566-61-8 | |

| Record name | 2,2,3,3-Tetramethylsuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3566-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4-Tetramethylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3566-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,4,4-Tetramethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-TETRAMETHYLSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF3PMM90Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Tetramethylsuccinimide in the central nervous system?

A1: Tetramethylsuccinimide (TMS) exhibits convulsant activity. Its primary mechanism involves blocking the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the picrotoxin receptor site of the GABAA receptor complex. [, ] This blockade reduces GABA-mediated inhibitory postsynaptic potentials and antagonizes responses to applied GABA, ultimately leading to neuronal hyperexcitability and seizures. [, ]

Q2: How do anticonvulsant succinimides, like ethosuximide and α-methyl-α-phenylsuccinimide, differ in their mechanism of action compared to TMS?

A2: Unlike TMS, which primarily acts by blocking GABAergic neurotransmission, anticonvulsant succinimides like ethosuximide and α-methyl-α-phenylsuccinimide exhibit a two-pronged mechanism:

- Partial or Full Antagonism at the Picrotoxin Site: These compounds can partially (ethosuximide) or fully (α-methyl-α-phenylsuccinimide) antagonize the GABA-blocking effects of TMS and other convulsants like pentylenetetrazol. []

- Reduction of Low-Threshold Calcium Current (LTCC): These anticonvulsants specifically reduce LTCC in thalamic neurons, a mechanism potentially related to their efficacy in treating absence seizures (petit mal epilepsy). [] Notably, TMS does not affect LTCC significantly. []

Q3: How does the chemical structure of Tetramethylsuccinimide contribute to its regioselectivity in chemical reactions?

A3: Tetramethylsuccinimide, when used as a protecting group for exocyclic amines in purine derivatives, exhibits high regioselectivity for the N9 nitrogen. [] This selectivity stems from the steric hindrance imposed by the imide carbonyl and the four methyl groups on the N7 nitrogen, effectively directing glycosylation reactions towards the N9 position. []

Q4: Can Tetramethylsuccinimide participate in radical reactions, and if so, what is the significance?

A4: Yes, Tetramethylsuccinimide can participate in radical reactions. Specifically, the tetramethylsuccinimidyl radical, generated during the thermal decomposition of the N-bromotetramethylsuccinimide/tetramethylsuccinimide anion complex, can readily substitute aliphatic C−H bonds. [, ] This reactivity offers potential synthetic applications for introducing the tetramethylsuccinimidyl group into various organic molecules.

Q5: How does Tetramethylsuccinimide compare to other convulsants in terms of its mechanism of action and effects?

A5: While TMS acts primarily by blocking GABAergic neurotransmission, other convulsants may employ different mechanisms:

- Pentylenetetrazol: Similar to TMS, pentylenetetrazol antagonizes GABA action at the picrotoxin site. []

- Picrotoxin: Acts as a non-competitive antagonist at the chloride channel associated with the GABAA receptor complex. []

- Bicuculline: Competitively inhibits GABA binding to the GABAA receptor. []

Q6: Does the research provide insights into the potential toxicity of Tetramethylsuccinimide?

A6: While the provided research focuses on the mechanism of action of TMS, it does highlight its convulsant properties. [, ] This strongly suggests potential neurotoxicity, and further investigations are necessary to fully understand its safety profile and potential long-term effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)

![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)